Cytochrome P450 Competitive Inhibition: Ki = 60 μM for 6-n-Propoxy-2-AB Versus Unsubstituted and Alternative 6-Substituted Analogs
6-n-Propoxy-2-aminobenzothiazole (6-n-propoxy-2-AB) functions as a pure competitive inhibitor of aminopyrine N-demethylase, a cytochrome P450-dependent mixed-function oxidase, with a Ki value of 60 μM determined via Dixon analysis [1]. In contrast, literature QSAR equations derived from heterocyclic systems with non-polar substituents underestimated the potency of this compound series by up to an order of magnitude, underscoring that the propoxy substituent confers quantitatively distinct inhibition behavior relative to non-polar 6-substituted analogs [1].
| Evidence Dimension | Inhibition constant (Ki) for aminopyrine N-demethylase |
|---|---|
| Target Compound Data | Ki = 60 μM |
| Comparator Or Baseline | Non-polar 6-substituted 2-AB analogs (QSAR-predicted potency underestimation by up to 10-fold) |
| Quantified Difference | Potency up to one order of magnitude greater than QSAR predictions based on non-polar substituents |
| Conditions | In vitro microsomal mixed-function oxidase assay using aminopyrine as substrate; phenobarbitone-induced rat liver microsomes |
Why This Matters
The 60 μM Ki value establishes a definitive benchmark for cytochrome P450 inhibition studies, enabling direct quantitative comparison when selecting this compound over alternative 6-substituted 2-AB analogs.
- [1] Murray M, Ryan AJ, Little PJ. New heterocyclic modifiers of oxidative drug metabolism--I. 6-Substituted-2-aminobenzothiazoles. Biochem Pharmacol. 1986;35(12):1971-9. View Source
